molecular formula C13H14O3S B14394229 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 88331-61-7

7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14394229
CAS No.: 88331-61-7
M. Wt: 250.32 g/mol
InChI Key: YHWQSIJRUCHUHQ-UHFFFAOYSA-N
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Description

7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a tert-butylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the introduction of the tert-butylsulfanyl group onto a benzopyran scaffold. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent benzopyran.

    Substitution: Ethers and esters.

Scientific Research Applications

7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, including those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1-benzopyran-2-one: Lacks the tert-butylsulfanyl group, making it less lipophilic.

    7-(Methylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group, resulting in different chemical properties.

    7-(tert-Butylsulfanyl)-4-methoxy-2H-1-benzopyran-2-one: Has a methoxy group instead of a hydroxyl group, affecting its reactivity.

Uniqueness

7-(tert-Butylsulfanyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the tert-butylsulfanyl and hydroxyl groups, which confer distinct chemical and biological properties. The tert-butylsulfanyl group enhances the compound’s lipophilicity, while the hydroxyl group allows for hydrogen bonding and other interactions .

Properties

CAS No.

88331-61-7

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

7-tert-butylsulfanyl-4-hydroxychromen-2-one

InChI

InChI=1S/C13H14O3S/c1-13(2,3)17-8-4-5-9-10(14)7-12(15)16-11(9)6-8/h4-7,14H,1-3H3

InChI Key

YHWQSIJRUCHUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC2=C(C=C1)C(=CC(=O)O2)O

Origin of Product

United States

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